2-Nitro-4-(trifluoromethyl)phenyl 4-chloro-3-nitrobenzoate
Overview
Description
2-Nitro-4-(trifluoromethyl)phenyl 4-chloro-3-nitrobenzoate is an organic compound with the molecular formula C14H6ClF3N2O6. This compound is characterized by the presence of nitro, trifluoromethyl, and chloro groups attached to a benzoate structure. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-4-(trifluoromethyl)phenyl 4-chloro-3-nitrobenzoate typically involves the esterification of 2-Nitro-4-(trifluoromethyl)phenol with 4-Chloro-3-nitrobenzoic acid. This reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. Solvent extraction and recrystallization are commonly employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions
2-Nitro-4-(trifluoromethyl)phenyl 4-chloro-3-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Amines or thiols, often in the presence of a base such as sodium hydroxide.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 2-Amino-4-(trifluoromethyl)phenyl 4-chloro-3-aminobenzoate.
Substitution: 2-Nitro-4-(trifluoromethyl)phenyl 4-amino-3-nitrobenzoate (when using amines).
Hydrolysis: 2-Nitro-4-(trifluoromethyl)phenol and 4-Chloro-3-nitrobenzoic acid.
Scientific Research Applications
2-Nitro-4-(trifluoromethyl)phenyl 4-chloro-3-nitrobenzoate is used in various fields of scientific research:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Nitro-4-(trifluoromethyl)phenyl 4-chloro-3-nitrobenzoate involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that can interact with biological molecules. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The chloro group can participate in substitution reactions, modifying the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Nitro-4-(trifluoromethyl)phenol
- 4-Chloro-3-nitrobenzoic acid
- 2-Nitro-4-(trifluoromethyl)benzyl chloride
Uniqueness
2-Nitro-4-(trifluoromethyl)phenyl 4-chloro-3-nitrobenzoate is unique due to the combination of nitro, trifluoromethyl, and chloro groups in its structure. This combination imparts distinct chemical reactivity and physical properties, making it valuable in various applications.
Properties
IUPAC Name |
[2-nitro-4-(trifluoromethyl)phenyl] 4-chloro-3-nitrobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6ClF3N2O6/c15-9-3-1-7(5-10(9)19(22)23)13(21)26-12-4-2-8(14(16,17)18)6-11(12)20(24)25/h1-6H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFHOISAQHBTNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6ClF3N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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